molecular formula C16H23N3 B7793592 (2S)-1-(1H-indol-3-yl)-3-(piperidin-1-yl)propan-2-amine

(2S)-1-(1H-indol-3-yl)-3-(piperidin-1-yl)propan-2-amine

Cat. No.: B7793592
M. Wt: 257.37 g/mol
InChI Key: VYPFKWHOHHGMEE-AWEZNQCLSA-N
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Description

(2S)-1-(1H-indol-3-yl)-3-(piperidin-1-yl)propan-2-amine is a compound that features both an indole and a piperidine moiety. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(1H-indol-3-yl)-3-(piperidin-1-yl)propan-2-amine typically involves the formation of the indole and piperidine rings followed by their coupling. Common synthetic routes may include:

    Formation of Indole Ring: This can be achieved through Fischer indole synthesis or other methods.

    Formation of Piperidine Ring: This can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Coupling Reaction: The indole and piperidine moieties can be coupled using various reagents and conditions, such as reductive amination.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions may target the piperidine ring.

    Substitution: Both the indole and piperidine rings can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products

The major products will depend on the specific reactions and conditions used. For example, oxidation of the indole ring may lead to the formation of indole-3-carboxylic acid derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex molecules.

Biology

    Biological Activity Studies: Investigated for potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Potential lead compound in the development of new pharmaceuticals.

Industry

    Material Science: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-1-(1H-indol-3-yl)-3-(piperidin-1-yl)propan-2-amine would depend on its specific biological target. Generally, compounds with indole and piperidine moieties can interact with various enzymes, receptors, or ion channels, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(1H-indol-3-yl)-3-(morpholin-1-yl)propan-2-amine
  • (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine

Uniqueness

The presence of both indole and piperidine rings in (2S)-1-(1H-indol-3-yl)-3-(piperidin-1-yl)propan-2-amine may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(2S)-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3/c17-14(12-19-8-4-1-5-9-19)10-13-11-18-16-7-3-2-6-15(13)16/h2-3,6-7,11,14,18H,1,4-5,8-10,12,17H2/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPFKWHOHHGMEE-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@H](CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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